

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Diaminotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Diaminotoluene

Cat. No.: B146830

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,5-Diaminotoluene**. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols, adapted from established methodologies, are provided for the determination of these key properties. Furthermore, this guide includes visualizations of experimental workflows for its application in dye and polymer synthesis, created using the DOT language.

Physicochemical Properties

2,5-Diaminotoluene, also known as 2-methyl-1,4-benzenediamine, is a colorless crystalline solid that may darken upon exposure to air due to oxidation. It is a versatile chemical intermediate with significant applications in the formulation of hair dyes and the synthesis of various polymers and colorants. A thorough understanding of its physicochemical properties is essential for its safe handling, application, and for the development of new products.

Property	Value	Reference
IUPAC Name	2-Methylbenzene-1,4-diamine	[1]
Synonyms	Toluene-2,5-diamine, p-Toluenediamine	[1]
CAS Number	95-70-5	[1]
Molecular Formula	C ₇ H ₁₀ N ₂	[1]
Molar Mass	122.17 g/mol	[1]
Appearance	Colorless crystalline solid, may darken on exposure to air	[1]

Property	Value	Reference
Melting Point	64 °C (147 °F; 337 K)	[1]
Boiling Point	273 °C (523 °F; 546 K)	[1]
Vapor Pressure	0.00565 mmHg at 25°C	

Property	Value	Reference
Water Solubility	Soluble	[2]
Solubility in Organic Solvents	Soluble in ethanol and acetone	[2]
LogP (Octanol-Water Partition Coefficient)	0.16 - 2.32	

Property	Value	Reference
Density	1.107 g/cm ³	[1]
pKa (Acid Dissociation Constant)	5.98 ± 0.10 (Predicted)	[2]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **2,5-Diaminotoluene**. These protocols are adapted from standard laboratory procedures for organic compounds.

The melting point of **2,5-Diaminotoluene** can be determined using a capillary melting point apparatus, such as a Mel-Temp or Thiele tube.

- Apparatus: Capillary tubes, Mel-Temp apparatus or Thiele tube with heating oil, thermometer.
- Procedure:
 - A small, finely powdered sample of **2,5-Diaminotoluene** is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the Mel-Temp apparatus or attached to the thermometer in a Thiele tube.
 - The sample is heated at a rate of 10-15 °C per minute initially.
 - As the temperature approaches the expected melting point (around 60 °C), the heating rate is reduced to 1-2 °C per minute.
 - The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

The boiling point of **2,5-Diaminotoluene** can be determined by the distillation method.

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
- Procedure:
 - A sample of **2,5-Diaminotoluene** is placed in the distillation flask along with a few boiling chips.

- The apparatus is assembled for simple distillation, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.
- The flask is heated gently with a heating mantle.
- The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

A qualitative and semi-quantitative determination of the water solubility of **2,5-Diaminotoluene** can be performed as follows:

- Apparatus: Test tubes, vortex mixer, analytical balance.
- Procedure:
 - A known mass (e.g., 10 mg) of **2,5-Diaminotoluene** is added to a test tube containing a known volume (e.g., 1 mL) of deionized water.
 - The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1 minute).
 - The mixture is allowed to stand, and the dissolution of the solid is observed. If the solid dissolves completely, it is considered soluble.
 - For a semi-quantitative measurement, small, known increments of the solute are added to a fixed volume of water until saturation is reached (i.e., no more solid dissolves).

The acid dissociation constant (pK_a) of the conjugate acid of **2,5-Diaminotoluene** can be determined by potentiometric titration.

- Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.
- Procedure:
 - A known concentration of **2,5-Diaminotoluene** is dissolved in a suitable solvent (e.g., a water/ethanol mixture).
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

- The pH of the solution is measured and recorded after each addition of the titrant.
- A titration curve is constructed by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

The density of solid **2,5-Diaminotoluene** can be determined by the displacement method.

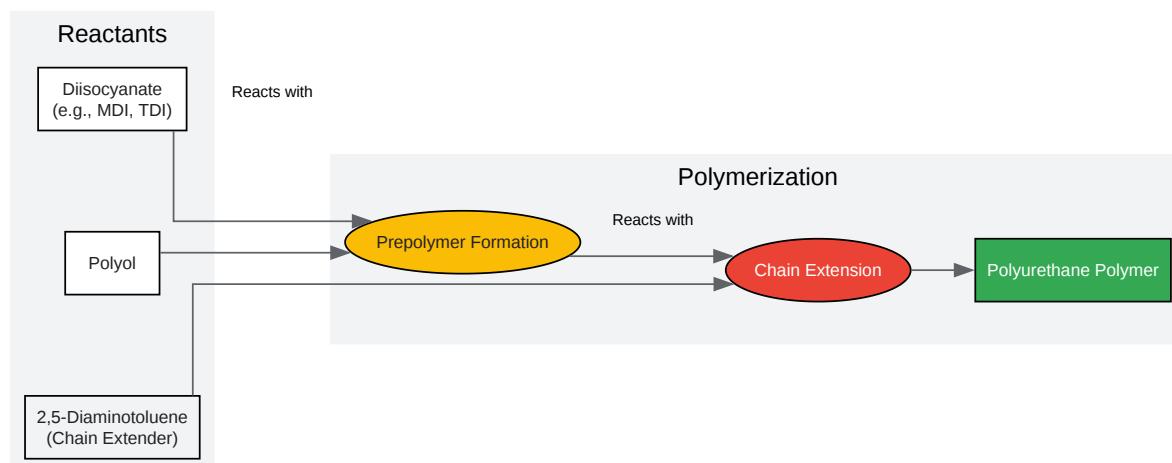
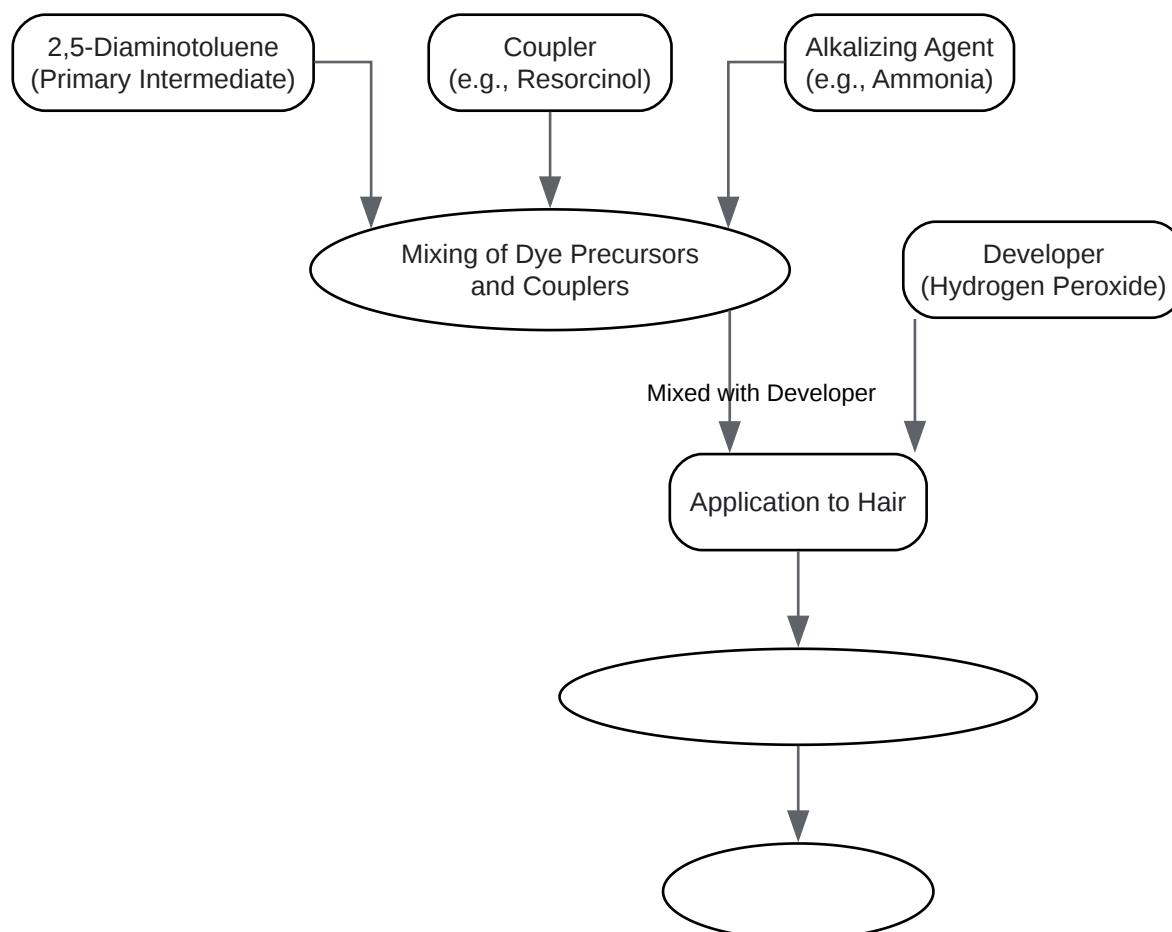
- Apparatus: Analytical balance, graduated cylinder or pycnometer.
- Procedure:
 - A known mass of **2,5-Diaminotoluene** is weighed accurately.
 - A known volume of a liquid in which the compound is insoluble (e.g., a hydrocarbon solvent) is placed in a graduated cylinder, and the initial volume is recorded.
 - The weighed solid is carefully added to the liquid, and the new volume is recorded.
 - The volume of the solid is the difference between the final and initial liquid levels.
 - The density is calculated by dividing the mass of the solid by its volume.

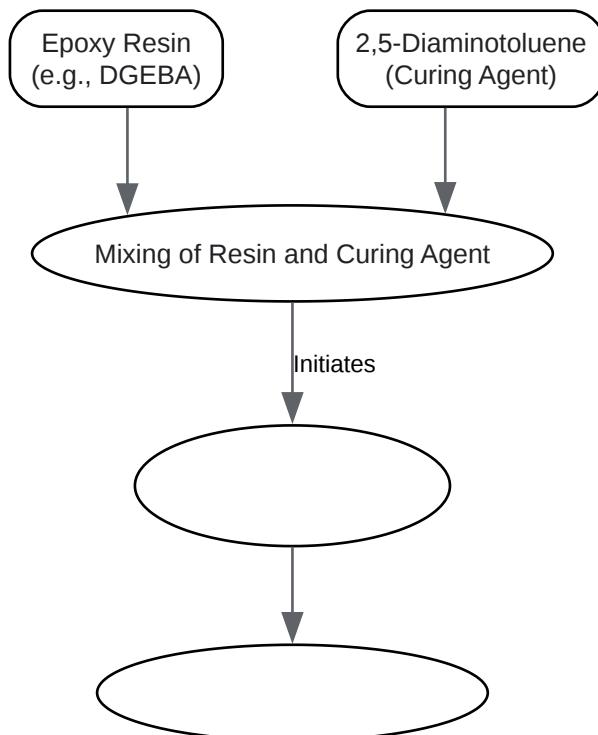
The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.

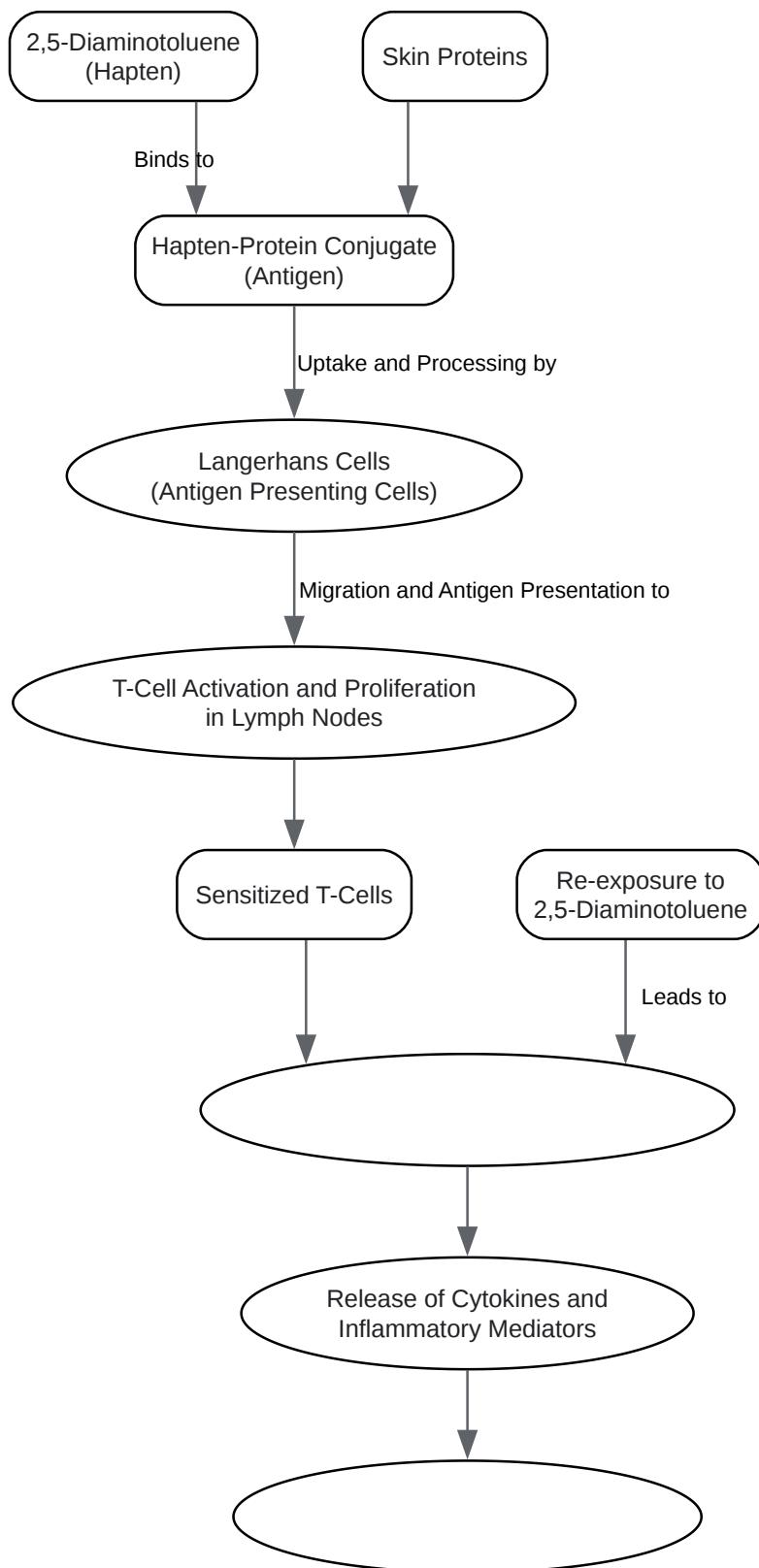
- Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.
- Procedure:
 - A known concentration of **2,5-Diaminotoluene** is dissolved in a mixture of n-octanol and water.
 - The mixture is placed in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two phases.
 - The mixture is allowed to stand until the two phases have completely separated.
 - The concentration of **2,5-Diaminotoluene** in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry or

HPLC).

- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the water phase.
- LogP is the base-10 logarithm of the partition coefficient.



Experimental Workflows and Signaling Pathways


The following diagrams, generated using the DOT language, illustrate common experimental workflows involving **2,5-Diaminotoluene** and a proposed signaling pathway for its skin sensitization effect.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of an azo dye using **2,5-Diaminotoluene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2,5-Diaminotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146830#physicochemical-properties-of-2-5-diaminotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com